![molecular formula C12H9N3O2 B2990649 5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol CAS No. 131985-96-1](/img/structure/B2990649.png)

5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol

説明

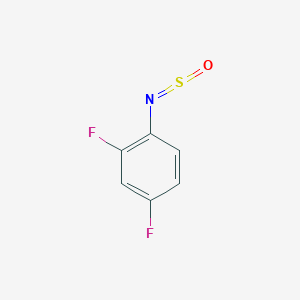

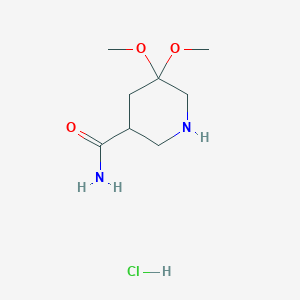

“5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol” is a chemical compound with the molecular formula C12H9N3O2 . It is related to a class of compounds known as oxazolopyridines, which are heterocyclic compounds containing an oxazole ring fused to a pyridine ring . These compounds are of interest due to their luminescent properties and potential biological activity .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of amino acid esters with 7-phenyl [1,3]oxazolo[5,4-b]pyridin-2 (1H)-one led to the derivatives of 3-(2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)imidazolidine-2,4-diones and ethyl 2-[3-(2-oxo-4-phenyl-1,2-dihydropyridin-3-yl)ureido]acetates .Molecular Structure Analysis

The molecular structure of “5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol” consists of an oxazolopyridine ring attached to a phenol group at the 2-position and an amino group at the 5-position . The exact structure can be represented by the SMILES notation:CC(=O)OC1=C(C=CC(=C1)N)C2=NC3=C(O2)C=CC=N3 .

科学的研究の応用

Synthesis and Derivatives

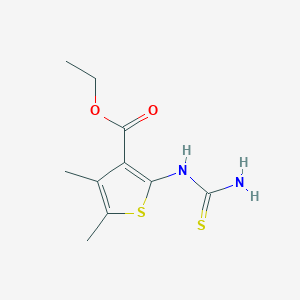

The compound 5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol, and its derivatives are primarily involved in the synthesis of various heterocyclic compounds, which are pivotal in pharmaceutical and material sciences due to their complex structures and biological activities. The synthesis of related heterocyclic compounds, such as pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles, has been achieved through reactions involving amino esters and thiourea derivatives under different conditions, leading to diverse pyridothienopyrimidine derivatives (El-Kashef et al., 2010). Similarly, 2-Aminothiazolo[5,4-b]pyridines and 2-Aminobenzoxazoles have been synthesized from reactions involving isothiocyanates with 2-aminophenol or 2-hydroxy-3-aminopyridine, showcasing the compound's role in facilitating the synthesis of heterocycles through cyclization reactions (Hae-Young Park Choo et al., 2005).

Chemical Transformations and Reactions

The oxazolo analogs of actinomycin D chromophore indicate the compound's potential in condensation reactions leading to tetracyclic 5H-oxazolo[4,5-b]phenoxazines, further oxidized to explore novel reaction pathways and heterocyclic compound synthesis (S. K. Sengupta et al., 1978). This demonstrates the versatility of 5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol in chemical transformations.

Application in Material Science

Compounds related to 5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol have been studied for their potential applications in material science, particularly as corrosion inhibitors. Schiff's bases derived from similar structures show excellent performance as corrosion inhibitors for mild steel in hydrochloric acid solution, highlighting the compound's utility in protecting metals from corrosion and its potential in industrial applications (K. R. Ansari et al., 2014).

Catalysis and Synthesis Efficiency

The compound and its derivatives have been used to catalyze the synthesis of other complex heterocyclic compounds under solvent-free conditions, demonstrating their role in green chemistry by facilitating efficient and environmentally friendly synthetic routes. For example, benzoxazoles, benzothiazoles, benzimidazoles, and oxazolo[4,5-b]pyridines were efficiently synthesized from reactions of o-aminophenols and similar compounds in the presence of catalytic amounts of Bi(III) salts, showcasing the compound's importance in catalysis and synthetic efficiency (Iraj Mohammadpoor-Baltork et al., 2007).

将来の方向性

The future directions for research on “5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol” and related compounds could involve further exploration of their luminescent properties and potential biological activity . Additionally, the development of more efficient synthesis methods could also be a focus of future research .

特性

IUPAC Name |

5-amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O2/c13-7-3-4-8(9(16)6-7)12-15-11-10(17-12)2-1-5-14-11/h1-6,16H,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZHMMNKFGWXTQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(O2)C3=C(C=C(C=C3)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601327879 | |

| Record name | 5-amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601327879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49667164 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

5-Amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol | |

CAS RN |

131985-96-1 | |

| Record name | 5-amino-2-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601327879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(2,6-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2990567.png)

![N-[2-[5-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]cyclobutanecarboxamide](/img/structure/B2990568.png)

![5-benzyl-3-(4-chlorophenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2990569.png)

![6-(4-chlorobenzyl)-2-(((5-methyl-2-(p-tolyl)oxazol-4-yl)methyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2990572.png)

![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-butoxybenzamide](/img/structure/B2990573.png)

![3-(3,4-dimethoxyphenethyl)-2,10-dimethylpyrimido[4,5-b]quinoline-4,5(3H,10H)-dione](/img/structure/B2990578.png)

![ethyl 4-(2-((1-(2-(diethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2990580.png)

![3-Boc-4,4-dimethyl-2,2-dioxo-[1,2,3]oxathiazolidine](/img/structure/B2990584.png)